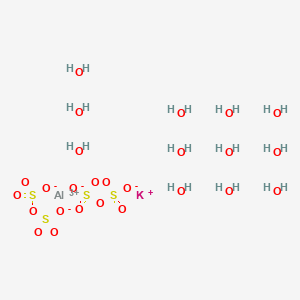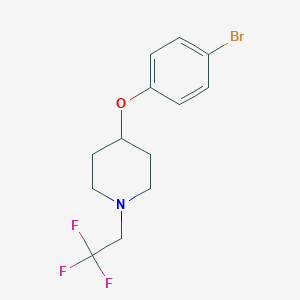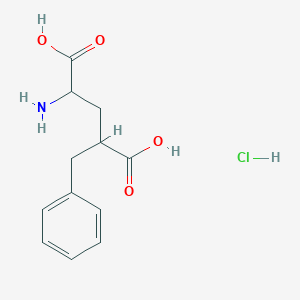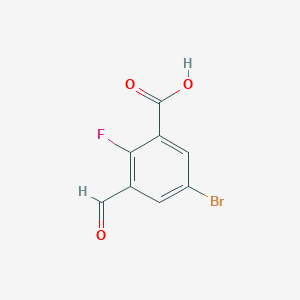![molecular formula C22H26O6 B14780646 (1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3:2,4-Di-p-methylbenzylidene sorbitol is a chemical compound with the molecular formula C22H26O6. It is a derivative of sorbitol, a sugar alcohol, and is known for its unique structural properties. This compound is widely used as a nucleating agent in the polymer industry to enhance the crystallization process of polymers, thereby improving their mechanical and optical properties .
Preparation Methods
1,3:2,4-Di-p-methylbenzylidene sorbitol can be synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
In industrial production, the synthesis of 1,3:2,4-Di-p-methylbenzylidene sorbitol is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pH, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
1,3:2,4-Di-p-methylbenzylidene sorbitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3:2,4-Di-p-methylbenzylidene sorbitol has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is explored for its potential use in drug delivery systems due to its ability to form stable gels and enhance the solubility of poorly soluble drugs.
Food Industry: It is used as an additive in food packaging materials to improve their mechanical strength and transparency.
Mechanism of Action
The mechanism of action of 1,3:2,4-Di-p-methylbenzylidene sorbitol primarily involves its ability to self-assemble into a network structure. This self-assembly is driven by the hydrophobic interactions between the benzylidene groups and the hydrophilic interactions of the sorbitol backbone. The compound forms a three-dimensional network that can influence the crystallization behavior of polymers, leading to improved mechanical and optical properties .
Comparison with Similar Compounds
1,3:2,4-Di-p-methylbenzylidene sorbitol is often compared with other sorbitol derivatives, such as:
1,32,4-Dibenzylidene sorbitol: Known for its similar nucleating properties but with different solubility and self-assembly characteristics.
1,32,4-Di(3,4-dimethylbenzylidene) sorbitol: Exhibits enhanced thermal stability and is used in high-temperature applications.
1,32,4-Bis(4-methylbenzylidene)sorbitol: Another variant with slightly different crystallization behavior and optical properties.
The uniqueness of 1,3:2,4-Di-p-methylbenzylidene sorbitol lies in its specific balance of hydrophobic and hydrophilic interactions, making it highly effective as a nucleating agent in various polymer systems .
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3/t16?,17?,18?,19?,20-,21-,22-/m0/s1 |
InChI Key |
MJPRYKBMEQUDDW-NNPHVMRHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C([C@@]3([C@]2([C@@](C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)



![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)


